molecular formula C10H6F6O3 B12849960 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

Cat. No.: B12849960
M. Wt: 288.14 g/mol
InChI Key: UAOCUMSQLIEWLJ-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde is a fluorinated benzaldehyde derivative characterized by a trifluoroethoxy and trifluoromethoxy substituent on its ethoxy side chain. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity. The compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, where fluorinated groups enhance bioavailability and environmental persistence .

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C10H6F6O3/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-5,8H

InChI Key

UAOCUMSQLIEWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC(C(OC(F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Primary Use
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde Benzaldehyde Trifluoroethoxy, trifluoromethoxy, aldehyde Agrochemical intermediate
Metsulfuron-methyl ester Benzoate ester Sulfonylurea, triazine, methoxy Herbicide (ALS inhibitor)
Triflusulfuron-methyl ester Benzoate ester Sulfonylurea, trifluoroethoxy, triazine Herbicide (cereal crops)
Ethametsulfuron-methyl ester Benzoate ester Sulfonylurea, ethoxy, triazine Herbicide (oilseed crops)

Key Observations:

  • Fluorination Impact: The target compound’s trifluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs like ethametsulfuron-methyl (ethoxy group) .
  • Reactivity : The aldehyde group in the target compound allows for nucleophilic additions, making it a versatile intermediate. In contrast, sulfonylurea esters (e.g., metsulfuron-methyl) are biologically active due to their triazine-sulfonylurea backbone, which inhibits acetolactate synthase (ALS) in plants .

Physicochemical Properties

Property Target Compound Metsulfuron-Methyl Triflusulfuron-Methyl
Molecular Weight (g/mol) ~300 (estimated)* 381.4 471.3
Water Solubility (mg/L) Low (fluorine-induced hydrophobicity) 1,100 (pH 7) 120 (pH 7)
Melting Point (°C) Not reported 158–163 199–201
LogP (Octanol-Water) ~3.5 (predicted) 1.8 2.9

*Estimated based on structural analogs.

Insights:

  • The target compound’s high fluorine content increases its logP value, suggesting greater membrane permeability compared to non-fluorinated sulfonylureas like ethametsulfuron-methyl (logP ~1.2).
  • Lower water solubility relative to metsulfuron-methyl may limit its direct use as a herbicide but enhances utility in lipid-rich formulations .

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